molecular formula C9H7F2N3O2 B2765840 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1823404-08-5

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B2765840
CAS No.: 1823404-08-5
M. Wt: 227.171
InChI Key: IHFCYTHENFRONG-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a difluoromethyl group at the 6-position and a carboxylic acid group at the 3-position

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and thioethers, which can have different properties and applications .

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The carboxylic acid group can participate in ionic interactions and serve as a site for further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as:

Uniqueness

6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoromethyl and carboxylic acid groups allows for versatile chemical modifications and enhances its potential as a bioactive molecule .

Properties

IUPAC Name

6-(difluoromethyl)-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N3O2/c1-14-8-4(6(13-14)9(15)16)2-3-5(12-8)7(10)11/h2-3,7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFCYTHENFRONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=N2)C(F)F)C(=N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823404-08-5
Record name 6-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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